N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]-2-(thiophen-2-yl)acetamide
Description
N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]-2-(thiophen-2-yl)acetamide is a chemical compound with a complex structure that includes a carbazole moiety and a thiophene ring
Properties
IUPAC Name |
N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c22-19(11-14-4-3-9-23-14)20-12-13-7-8-18-16(10-13)15-5-1-2-6-17(15)21-18/h3-4,7-10,21H,1-2,5-6,11-12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMLKWDSYUNOPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Challenges
The target molecule comprises three key domains:
- Tetrahydrocarbazole core : A partially hydrogenated carbazole system (2,3,4,9-tetrahydro-1H-carbazole) providing a rigid, aromatic scaffold.
- 6-Methyl substituent : A methyl group at the 6-position of the carbazole nucleus.
- 2-(Thiophen-2-yl)acetamide side chain : An acetamide-linked thiophene moiety conferring electronic diversity.
Key challenges include:
Synthesis of the Tetrahydrocarbazole Core
The tetrahydrocarbazole framework is typically synthesized via Friedel-Crafts alkylation or cascade cyclization strategies.
Friedel-Crafts Alkylation of Indole Derivatives
Indole derivatives undergo alkylation with cyclohexenone or substituted cyclohexanones in the presence of Brønsted acids (e.g., p-toluenesulfonic acid) or Lewis acids (AlCl₃). For example:
- Cyclohexenone condensation : Indole reacts with cyclohexenone in hexafluoroisopropanol (HFIP) at 60°C, forming the tetrahydrocarbazole skeleton via intramolecular cyclization.
- Hydrogenation : Subsequent catalytic hydrogenation (H₂/Pd-C) saturates the cyclohexene ring, yielding the 2,3,4,9-tetrahydro-1H-carbazole intermediate.
Optimization Note : HFIP enhances electrophilicity of carbonyl groups, accelerating cyclization while minimizing side reactions.
Functionalization at the 6-Position: Methyl Group Introduction
Introducing the methyl group at the carbazole’s 6-position requires directed C–H activation or multistep functional group interconversion .
Directed Lithiation-Methylation
- Lithiation : Treating tetrahydrocarbazole with n-butyllithium (-78°C, THF) deprotonates the 6-position, forming a lithio intermediate.
- Methylation : Adding methyl iodide (CH₃I) quenches the intermediate, yielding 6-methyltetrahydrocarbazole.
Yield : ~65–70% (crude), requiring purification via silica gel chromatography.
Synthesis of 2-(Thiophen-2-yl)Acetamide Side Chain
The acetamide-thiophene moiety is prepared separately and coupled to the carbazole intermediate.
Synthesis of 2-(Thiophen-2-yl)Acetic Acid
Amide Bond Formation
Coupling the acid to the 6-methyltetrahydrocarbazole-derived amine involves two primary methods:
Acyl Chloride Route
- Activation : 2-(Thiophen-2-yl)acetic acid is treated with thionyl chloride (SOCl₂) to form 2-(thiophen-2-yl)acetyl chloride.
- Amidation : The acyl chloride reacts with 6-(aminomethyl)tetrahydrocarbazole in THF/triethylamine (TEA), yielding the target acetamide.
Conditions : 15 h at 25°C, followed by filtration and crystallization from acetonitrile.
Carbodiimide-Mediated Coupling
Alternative protocols use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (NHS) in DMSO:
Chemical Reactions Analysis
Types of Reactions
N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbazole moiety can be reduced to tetrahydrocarbazole using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo electrophilic substitution reactions, particularly on the thiophene ring, using reagents like bromine or iodine.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Bromine in acetic acid at room temperature.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Tetrahydrocarbazole derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]-2-(thiophen-2-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic benefits, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: It may modulate pathways related to oxidative stress, apoptosis, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)cyclohexanecarboxamide
- 4-methyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)benzamide
- N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)propanamide
Uniqueness
N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]-2-(thiophen-2-yl)acetamide is unique due to the presence of both a carbazole and a thiophene ring in its structure. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications.
Biological Activity
N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]-2-(thiophen-2-yl)acetamide is a complex organic compound belonging to the carbazole family. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant research findings and case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C18H18N2OS
- Molecular Weight : 310.41 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It may influence various biochemical pathways that lead to cellular responses such as apoptosis and inhibition of cell proliferation.
1. Anticancer Activity
Research has indicated that compounds based on the 2,3,4,9-tetrahydro-1H-carbazole scaffold exhibit significant anticancer properties. A study highlighted the synthesis of thioamide derivatives that showed potent activity against several cancer cell lines including MCF-7 (breast cancer), HTC116 (colon cancer), and A596 (lung cancer) . The mechanism involved:
- Induction of DNA damage.
- Disruption of mitochondrial function.
- Activation of apoptotic pathways.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | DNA damage induction |
| HTC116 | 15 | Mitochondrial disruption |
| A596 | 12 | Apoptosis activation |
2. Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. It demonstrated effectiveness against various bacterial strains, showcasing a notable minimum inhibitory concentration (MIC) against Gram-positive bacteria .
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (µM) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 15 | Bactericidal |
| Escherichia coli | 20 | Bacteriostatic |
3. Anti-inflammatory Properties
Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by modulating inflammatory cytokines and pathways involved in inflammation . This could have implications for treating chronic inflammatory diseases.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- In Vitro Studies : A comprehensive in vitro profiling assessed cell cytotoxicity and morphological alterations in cancer cell lines treated with this compound. Results indicated significant inhibition of colony formation and enhanced apoptosis rates compared to control groups .
- Ex Vivo Studies : Research involving ex vivo models demonstrated that this compound could inhibit angiogenesis processes, further supporting its potential as an anticancer agent .
Q & A
Q. What are the key structural features of N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]-2-(thiophen-2-yl)acetamide, and how do they influence its reactivity?
The compound features a tetrahydrocarbazole core (a partially saturated carbazole system) linked via a methyl group to an acetamide moiety substituted with a thiophene ring. The tetrahydrocarbazole provides a rigid, aromatic scaffold that may enhance binding to biological targets, while the thiophene and acetamide groups offer sites for hydrogen bonding and electrophilic interactions. These structural elements are critical for solubility, stability, and interaction with enzymes or receptors .
Q. What are the standard synthetic routes for this compound, and what reagents are typically employed?
Synthesis involves multi-step pathways, including:
- Carbazole core formation : Cyclization of substituted indoles or condensation reactions under acidic conditions.
- Methylation : Introduction of the methyl group using methyl iodide or dimethyl sulfate in the presence of a base (e.g., KCO).
- Acetamide coupling : Reaction of the intermediate amine with 2-(thiophen-2-yl)acetic acid using coupling agents like EDC/HOBt. Key reagents include oxidizing agents (e.g., KMnO for oxidation steps) and reducing agents (e.g., NaBH for selective reductions) .
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm regiochemistry and purity.
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., amide C=O stretch at ~1650 cm).
- HPLC/Purity Analysis : To ensure >95% purity for biological assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates.
- Temperature control : Low temperatures (0–5°C) minimize side reactions during sensitive steps (e.g., acylations).
- Catalyst screening : Transition metals (e.g., Pd for cross-couplings) or organocatalysts for stereoselective steps.
- Real-time monitoring : Use TLC or in-line HPLC to track reaction progress and adjust parameters dynamically .
Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved during characterization?
- Comparative analysis : Cross-reference with computational predictions (DFT-based NMR chemical shift calculations).
- Isotopic labeling : Use N or F-labeled analogs to resolve overlapping signals.
- Variable-temperature NMR : To distinguish dynamic effects (e.g., rotamers) from structural anomalies .
Q. What computational methods are effective for predicting the compound’s reactivity or biological interactions?
- Molecular docking : Simulate binding to target proteins (e.g., kinases, GPCRs) using software like AutoDock Vina.
- Quantum mechanical calculations : DFT (e.g., B3LYP/6-31G*) to model reaction pathways and transition states.
- MD simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .
Q. How can stereochemical challenges during synthesis (e.g., racemization) be mitigated?
- Chiral auxiliaries : Temporarily introduce stereodirecting groups (e.g., Evans oxazolidinones).
- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) with transition metals (Ru, Rh) for enantioselective steps.
- Kinetic resolution : Enzymatic methods (e.g., lipases) to separate enantiomers .
Q. What methodologies are recommended for analyzing structure-activity relationships (SAR) in derivatives of this compound?
- Fragment-based design : Systematically modify the thiophene, carbazole, or acetamide moieties.
- In vitro assays : Test derivatives against target enzymes (e.g., IC determination via fluorescence assays).
- Free-Wilson analysis : Quantify contributions of substituents to biological activity using multivariate regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
